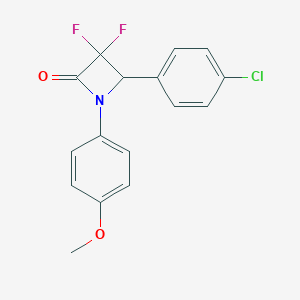
4-(4-氯苯基)-3,3-二氟-1-(4-甲氧基苯基)氮杂环丁烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class Azetidinones are four-membered lactam rings, which are known for their diverse biological activities
科学研究应用
4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
Target of Action
It has been suggested that similar compounds may show affinity to heat shock proteins like trap1 .
Mode of Action
It is hypothesized that the compound interacts with its targets, potentially heat shock proteins, and induces changes that lead to its observed effects
Biochemical Pathways
Compounds with similar structures have been found to possess anticancer properties , suggesting that they may affect pathways related to cell proliferation and survival
Result of Action
It has been suggested that similar compounds may have antiproliferative activities , indicating that they may inhibit cell growth and division
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-hydroxyphenyl)azetidin-2-one
- 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methylphenyl)azetidin-2-one
- 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-ethoxyphenyl)azetidin-2-one
Uniqueness
4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and biological activity. The difluoro substitution at the 3-position also adds to its distinct chemical properties .
生物活性
The compound 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one is a member of the azetidinone class, which has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, emphasizing its pharmacological significance.
Chemical Structure and Properties
- IUPAC Name : 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one
- Molecular Formula : C16H14ClF2N O2
- Molecular Weight : 323.73 g/mol
The compound features a unique azetidinone ring structure substituted with both chlorophenyl and methoxyphenyl groups, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of azetidinones exhibit significant anticancer properties. For instance:
- A related compound showed high activity against HT-29 colon cancer cells with an IC50 of 9 nM and MCF-7 breast cancer cells with an IC50 of 17 nM .
- The compound's structural similarity suggests potential efficacy against similar cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of azetidinones have been explored extensively:
- Compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Specific derivatives have been reported to possess high antitubercular activity with MIC values around 3.12 µg/mL against Mycobacterium tuberculosis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), with some derivatives exhibiting IC50 values significantly lower than standard inhibitors .
Synthesis and Evaluation
A series of azetidinones were synthesized using cycloaddition approaches, followed by biological evaluation. The synthesized compounds were subjected to various assays to determine their efficacy against cancer cell lines and bacterial strains.
Table 1: Summary of Biological Activities
The biological activities of this compound may be attributed to its ability to interact with various biomolecules:
属性
IUPAC Name |
4-(4-chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHLUJRTMSQQOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














